molecular formula C11H15Br B8626835 4-(Bromomethyl)-1,2-diethylbenzene

4-(Bromomethyl)-1,2-diethylbenzene

Cat. No. B8626835
M. Wt: 227.14 g/mol
InChI Key: QQWVMRMOEUEGCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Bromomethyl)-1,2-diethylbenzene is a useful research compound. Its molecular formula is C11H15Br and its molecular weight is 227.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Bromomethyl)-1,2-diethylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Bromomethyl)-1,2-diethylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H15Br

Molecular Weight

227.14 g/mol

IUPAC Name

4-(bromomethyl)-1,2-diethylbenzene

InChI

InChI=1S/C11H15Br/c1-3-10-6-5-9(8-12)7-11(10)4-2/h5-7H,3-4,8H2,1-2H3

InChI Key

QQWVMRMOEUEGCI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)CBr)CC

Origin of Product

United States

Synthesis routes and methods

Procedure details

1,2-Diethylbenzene (3.4 g, 23.3 mmol) and paraformaldehyde (2.5 g, 84 mmol) were suspended in glacial acetic acid (60 mL), hydrobromic acid (38% in acetic acid, 8 mL) was added, the reaction flask was sealed with a rubber septum and heated to 80° C. After 4 hours the solution was cooled to ambient temperature and paraformaldehyde (2.5 g, 84 mmol) and hydrobromic acid (38% in acetic acid, 8 mL) were added. The mixture was reheated to 80° C. for 4 hours. Further paraformaldehyde (2.5 g, 84 mmol) and hydrobromic acid (38% in acetic acid, 8 mL) were and the reaction let stir at 80° C. overnight. After a total of 24 hours of reaction time the solution was cooled, diluted with water and diethyl ether, then the layers separated. The organic layers were washed carefully with saturated sodium bicarbonate (4×50 mL), brine, then dried with sodium sulfate, filtered and concentrated in the presence of silica. Purified by column chromatography eluting with 100% hexanes. Concentrated fractions to a yield 4-(bromomethyl)-1,2-diethylbenzene (4.05 g, 77%) 1H NMR (300 MHz, CDCl3) δ 1.21 (m, 6H) 2.64 (m, 4H), 4.47 (s, 2H), 7.1-7.2 (m, 3H).
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three
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2.5 g
Type
reactant
Reaction Step Four
Quantity
8 mL
Type
reactant
Reaction Step Four
Quantity
2.5 g
Type
reactant
Reaction Step Five
Quantity
8 mL
Type
reactant
Reaction Step Six
Quantity
60 mL
Type
reactant
Reaction Step Seven
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Quantity
0 (± 1) mol
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solvent
Reaction Step Eight
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